Molecular Weight and Lipophilicity Differentiation Relative to Unsubstituted 4-(Fluorosulfonyl)benzoic Acid
2-Ethyl-5-(fluorosulfonyl)benzoic acid exhibits a molecular weight of 232.23 g/mol and a computed LogP of 1.6054, representing a quantitative divergence from the unsubstituted 4-(fluorosulfonyl)benzoic acid comparator (MW 204.18 g/mol; XLogP3 ~1.2) . The 2-ethyl substituent contributes an additional 28.05 Da of mass and increases lipophilicity by approximately 0.4 LogP units, a difference that can meaningfully alter membrane permeability and pharmacokinetic profiles in lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 232.23 g/mol; LogP 1.6054 (computed) |
| Comparator Or Baseline | 4-(Fluorosulfonyl)benzoic acid: MW 204.18 g/mol; XLogP3 1.2 |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔLogP ≈ +0.4 |
| Conditions | Computed physicochemical properties (PubChem/Chemscene) |
Why This Matters
The distinct molecular weight and lipophilicity profile directly impact chromatographic retention, membrane partitioning, and in vivo distribution, making the compound a differentiated building block for SAR exploration where specific LogP ranges are targeted.
- [1] PubChem. 4-(Fluorosulfonyl)benzoic acid. CID 67998. Molecular Weight: 204.18 g/mol; XLogP3: 1.2. View Source
